![molecular formula C16H16N6OS B4534952 N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4534952.png)
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
Description
Synthesis Analysis
Synthetic strategies for compounds containing imidazole, pyrrole, and pyrazole cores often involve multistep synthesis, including cyclocondensation, halogenation, and Suzuki coupling reactions. The synthesis of imidazo[1,2-a]pyridine derivatives, for instance, has been explored through a focused library against Mycobacterium tuberculosis, highlighting the methodological approach towards constructing complex heterocyclic compounds (Ramachandran et al., 2013).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. For example, the synthesis and structural analysis of imidazo[1,2-b]pyrazoles reveal how the arrangement of nitrogen and sulfur atoms within these frameworks can influence the compound's properties (Bondock et al., 2015).
Chemical Reactions and Properties
Compounds with imidazo[1,2-a]pyridine and related scaffolds participate in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, the facile route to novel pyrazolo derivatives incorporating a thiazole moiety showcases the versatility of these compounds in chemical synthesis (Bondock et al., 2015).
properties
IUPAC Name |
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-10(13-9-22-6-7-24-16(22)18-13)17-15(23)12-8-11(19-20-12)14-4-3-5-21(14)2/h3-10H,1-2H3,(H,17,23)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNBVJZSCAKSLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CSC2=N1)NC(=O)C3=CC(=NN3)C4=CC=CN4C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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